molecular formula C15H13N3O2S B8531903 4-amino-3,6-dimethyl-2-pyridin-3-ylthieno[2,3-b]pyridine-5-carboxylic acid

4-amino-3,6-dimethyl-2-pyridin-3-ylthieno[2,3-b]pyridine-5-carboxylic acid

Cat. No.: B8531903
M. Wt: 299.3 g/mol
InChI Key: DMKLXUTWLKVEGF-UHFFFAOYSA-N
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Description

4-amino-3,6-dimethyl-2-pyridin-3-ylthieno[2,3-b]pyridine-5-carboxylic acid is a heterocyclic compound that features a unique structure combining a thieno[2,3-b]pyridine core with an amino group, methyl groups, and a pyridinyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-3,6-dimethyl-2-pyridin-3-ylthieno[2,3-b]pyridine-5-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate thieno and pyridine derivatives under controlled conditions. For instance, the reaction of 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylic acid with 3-pyridinecarboxaldehyde in the presence of a suitable catalyst can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles can be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-amino-3,6-dimethyl-2-pyridin-3-ylthieno[2,3-b]pyridine-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or sulfoxides.

    Reduction: Reduction reactions can convert the nitro or carbonyl groups to amines or alcohols, respectively.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the thieno[2,3-b]pyridine core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation can yield N-oxides, while reduction can produce amines or alcohols

Scientific Research Applications

4-amino-3,6-dimethyl-2-pyridin-3-ylthieno[2,3-b]pyridine-5-carboxylic acid has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s unique structure allows it to interact with biological targets, making it a candidate for drug discovery and development.

    Industry: The compound can be used in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 4-amino-3,6-dimethyl-2-pyridin-3-ylthieno[2,3-b]pyridine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-amino-3,6-dimethyl-2-pyridin-3-ylthieno[2,3-b]pyridine-5-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both amino and carboxylic acid groups allows for versatile chemical modifications, making it a valuable scaffold for the development of new compounds with diverse applications.

Properties

Molecular Formula

C15H13N3O2S

Molecular Weight

299.3 g/mol

IUPAC Name

4-amino-3,6-dimethyl-2-pyridin-3-ylthieno[2,3-b]pyridine-5-carboxylic acid

InChI

InChI=1S/C15H13N3O2S/c1-7-10-12(16)11(15(19)20)8(2)18-14(10)21-13(7)9-4-3-5-17-6-9/h3-6H,1-2H3,(H2,16,18)(H,19,20)

InChI Key

DMKLXUTWLKVEGF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=NC(=C(C(=C12)N)C(=O)O)C)C3=CN=CC=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of ethyl 4-amino-3,6-dimethyl-2-(3-pyridinyl)thieno[2,3-b]pyridine-5-carboxylate (120 mg, 0.367 mmol) (Description 32) in DMSO (3 mL) and 2M NaOH (0.916 mL, 1.833 mmol) was heated at 120° C. for 1 h. After cooling to RT, the mixture was diluted with water (20 mL), acidified with acetic acid to pH 6. The mixture was extracted with 10% MeOH in DCM (5×30 mL). The combined organics were dried and concentrated. The residue was passed through a C18 solid phase extractor cartridge, eluted with water (4×30 mL) followed by MeOH (4×30 mL). The combined organics were concentrated and dried at 55° C. in a vacuum oven, to afford the title compound (98 mg). LCMS (A) m/z: 300 [M+1]+, Rt 0.58 min (acidic).
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0.916 mL
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reactant
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3 mL
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0 (± 1) mol
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Quantity
20 mL
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solvent
Reaction Step Three

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